2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. It might also include information about the class of compounds it belongs to and its relevance or use in a particular field.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any other reactions it might participate in.Physical And Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Pharmaceutical Research
This compound has been explored in pharmaceutical research. A study by Dr. Valentin Habernickel highlights its potential in various therapeutic areas, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).
Synthesis and Chemical Properties
Research by Ibrahim and Behbehani discusses the synthesis of a class of pyridazin-3-one derivatives, which includes compounds structurally related to 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide. These compounds exhibit potential for further chemical modifications and applications in various fields (Ibrahim & Behbehani, 2014).
Cardiotonic Activity
A study conducted by Robertson et al. explores the inotropic activity of dihydropyridazinone compounds, including those with structural similarities to the compound , showing potential cardiotonic effects (Robertson et al., 1986).
Organic Synthesis
Research on the oxidative cyclisation of N-(2-alken-1-yl)amides, as discussed by Galeazzi et al., indicates a broader exploration of similar compounds in organic synthesis, potentially extending to the compound of interest (Galeazzi, Mobbili, & Orena, 1996).
Antimicrobial Activity
A study by Hossan et al. explores the synthesis and antimicrobial activity of pyridine and pyrimidinone derivatives, contributing to research on similar compounds with potential antimicrobial applications (Hossan et al., 2012).
Exploratory Chemistry
Research by Pailloux et al. discusses the synthetic routes and oxidation reactivity channels of compounds closely related to 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, offering insights into the compound’s reactivity and potential applications in chemical research (Pailloux et al., 2007).
Safety And Hazards
This would include information about any risks associated with handling or using the compound, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, or new reactions it could be used in.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(21-16-7-3-4-11-20-16)13-24-19(26)9-8-17(22-24)23-12-10-14-5-1-2-6-15(14)23/h1-12H,13H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHWLWMEWLDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide |
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